5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine

Catalog No.
S528760
CAS No.
1382979-44-3
M.F
C18H22N8O2
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino...

CAS Number

1382979-44-3

Product Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine

IUPAC Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine

Molecular Formula

C18H22N8O2

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21)

InChI Key

LGWACEZVCMBSKW-UHFFFAOYSA-N

SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C

Solubility

Soluble in DMSO, not in water

Synonyms

RG7666; RG-7666; RG 7666; GDC-0084; GDC0084; GDC 0084; Paxalisib

Canonical SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C

Description

The exact mass of the compound Gdc-0084 is 382.1866 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Breast Cancer Brain Metastases

    Scientific Field: Oncology, specifically Breast Cancer Brain Metastases.

    Summary of the Application: GDC-0084, a brain penetrant, dual PI3K/mTOR inhibitor, has shown promising activity in preclinical models of glioblastoma.

    Methods of Application: The efficacy of GDC-0084 was evaluated in PIK3CA-mutant and PIK3CA wild-type breast cancer cell lines and the isogenic pairs of PIK3CA wild-type and mutant (H1047R/+) MCF10A cells in vitro.

    Results or Outcomes: In vitro, GDC-0084 considerably decreased cell viability, induced apoptosis, and inhibited phosphorylation of Akt and p70 S6 kinase in a dose-dependent manner in PIK3CA-mutant breast cancer brain metastatic cell lines.

Application in High-Grade Glioma

    Scientific Field: Neuro-Oncology, specifically High-Grade Glioma.

    Summary of the Application: GDC-0084 is an oral, brain-penetrant small-molecule inhibitor of PI3K and mTOR.

    Methods of Application: GDC-0084 was administered orally, once daily, to evaluate safety, pharmacokinetics (PK), and activity.

    Results or Outcomes: GDC-0084 demonstrated classic PI3K/mTOR–inhibitor related toxicities.

Application in PI3K Inhibition

Application in HER2-positive Breast Cancer

Application in HER2-positive Breast Cancer

  • GDC-0084 is a small molecule inhibitor designed to target the PI3K/mTOR pathway. This pathway plays a critical role in cell growth and survival, and its dysregulation is implicated in various cancers [].
  • GDC-0084 was discovered and developed by Genentech.

Significance in Scientific Research

  • The PI3K/mTOR pathway is a promising target for cancer therapy. GDC-0084's ability to inhibit this pathway makes it a potential therapeutic agent for various cancers [].
  • Research is ongoing to investigate the efficacy and safety of GDC-0084 in clinical trials [, ].

Molecular Structure Analysis

  • The specific details of GDC-0084's molecular structure are not publicly available due to potential commercial confidentiality.
  • However, scientific research describes it as a purine-based inhibitor. Purines are a class of nitrogenous organic compounds that play essential roles in various biological processes.

Chemical Reactions Analysis

  • The detailed synthesis of GDC-0084 is not publicly available due to potential commercial confidentiality.
  • Scientific research focuses on the biological effects of GDC-0084 rather than its specific synthesis [, ].

Physical And Chemical Properties Analysis

  • Specific data on GDC-0084's physical and chemical properties, such as melting point, boiling point, and solubility, are not readily available in scientific publications.
  • This information may not be crucial for understanding its potential therapeutic effects.
  • GDC-0084 inhibits the PI3K/mTOR pathway by targeting specific enzymes within the pathway. This disrupts the signaling cascade that promotes cell growth and survival in cancer cells.
  • By inhibiting this pathway, GDC-0084 may lead to tumor cell death or prevent their proliferation [].
  • Preclinical and clinical studies have reported side effects associated with GDC-0084, including fatigue, diarrhea, rash, and mouth sores [, ].
  • More research is needed to fully understand the safety profile of GDC-0084, particularly for long-term use.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

382.18657197 g/mol

Monoisotopic Mass

382.18657197 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P5DKZ70636

Dates

Modify: 2023-08-15
1: Salphati L, Alicke B, Heffron TP, Shahidi-Latham S, Nishimura M, Cao T, Carano RA, Cheong J, Greve J, Koeppen H, Lau S, Lee LB, Nannini-Pepe M, Pang J, Plise EG, Quiason C, Rangell L, Zhang X, Gould SE, Phillips HS, Olivero AG. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma. Drug Metab Dispos. 2016 Dec;44(12):1881-1889. Epub 2016 Sep 16. PubMed PMID: 27638506.
2: Heffron TP, Ndubaku CO, Salphati L, Alicke B, Cheong J, Drobnick J, Edgar K, Gould SE, Lee LB, Lesnick JD, Lewis C, Nonomiya J, Pang J, Plise EG, Sideris S, Wallin J, Wang L, Zhang X, Olivero AG. Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR. ACS Med Chem Lett. 2016 Feb 16;7(4):351-6. doi: 10.1021/acsmedchemlett.6b00005. eCollection 2016 Apr 14. PubMed PMID: 27096040; PubMed Central PMCID: PMC4834666.

Explore Compound Types